N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-6-11-24-17-12-15(7-9-18(17)30-14-22(2,3)21(24)25)23-31(26,27)16-8-10-19(28-4)20(13-16)29-5/h7-10,12-13,23H,6,11,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHICKSXOWOEBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a benzoxazepine core and a sulfonamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has the molecular formula C23H28N2O5 and a molecular weight of approximately 412.486 g/mol. The presence of multiple functional groups indicates potential for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O5 |
| Molecular Weight | 412.486 g/mol |
| Structure | Benzoxazepine core + Sulfonamide group |
The biological activity of this compound involves its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors and influence various signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It could bind to specific receptors to alter physiological responses.
- Gene Expression Modulation: Interaction with DNA or RNA may influence gene expression patterns.
Case Studies
- Anticancer Activity:
- A study demonstrated that related oxazepine compounds displayed cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Properties:
- Similar sulfonamide derivatives have shown effectiveness against bacterial strains by inhibiting folate synthesis.
Research Findings
A review of literature reveals that compounds in the oxazepine class often demonstrate the following biological activities:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzoxazepine Core: Through cyclization reactions.
- Alkylation Reactions: To introduce dimethyl and propyl groups.
- Amide Bond Formation: To attach the sulfonamide moiety.
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodological approaches ensure high purity and yield?
The synthesis involves multi-step reactions, starting with constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Critical challenges include controlling regioselectivity during cyclization and minimizing side reactions. Methodologies include:
- Temperature/pH optimization : Reactions often require strict control (e.g., 0–5°C for ketone formation) to prevent epimerization or decomposition .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (using ethanol/water) are standard for isolating high-purity products .
Q. How is structural confirmation achieved for this compound?
Advanced analytical techniques are employed:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethyl groups at δ 1.2–1.4 ppm, oxazepine ring protons at δ 3.5–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 487.18) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological screening methods are used to assess its activity?
Initial studies focus on:
- Enzyme inhibition assays : Testing against kinases or proteases (IC₅₀ values via fluorogenic substrates) .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HCT-116, HeLa) to identify cytotoxic potential .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while retaining stereochemical integrity?
Advanced strategies include:
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side products (e.g., 20% yield improvement vs. batch methods) .
- Microwave-assisted synthesis : Accelerates ring-closing steps (e.g., oxazepine formation in 30 minutes vs. 12 hours conventionally) .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent polarity, catalyst loading) to maximize yield .
Q. What computational methods elucidate its mechanism of action at molecular targets?
- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like COX-2 or β-lactamases, guided by sulfonamide’s hydrogen-bonding motifs .
- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Arg120 in COX-2) .
Q. How do conflicting solubility data across studies impact formulation strategies?
Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and solvent systems. Solutions include:
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may stem from assay variability or impurity profiles. Mitigation involves:
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- HPLC-MS purity checks : Ensure >98% purity to exclude confounding effects from byproducts .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze complex NMR spectra with overlapping signals?
- 2D NMR (COSY, HSQC) : Resolve overlaps (e.g., oxazepine ring protons) via correlation spectroscopy .
- Dynamic NMR : Variable-temperature studies (e.g., 25°C to −60°C) reveal conformational exchange in propyl substituents .
Q. What crystallographic techniques validate its solid-state structure?
Q. How can researchers differentiate its activity from structurally similar analogs?
- SAR studies : Compare substituents (e.g., propyl vs. ethyl in position 5) using IC₅₀ ratios in enzyme assays .
- Free-energy perturbation (FEP) : Quantifies ΔΔG binding contributions of methoxy groups vs. chloro analogs .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
